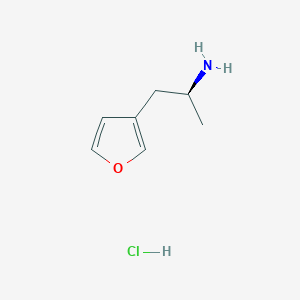

(S)-1-(Furan-3-YL)propan-2-amine hcl

Description

The compound (S)-1-(Furan-3-YL)propan-2-amine HCl is a chiral amine that has garnered attention for its unique structural features and potential biological activities. evitachem.com Its molecular structure, incorporating a furan (B31954) ring, makes it a person of interest in the design and synthesis of new chemical entities with therapeutic potential. The hydrochloride salt form enhances its stability and solubility, facilitating its use in research settings.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClNO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

(2S)-1-(furan-3-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

HYMCNKLBPONNLG-RGMNGODLSA-N |

Isomeric SMILES |

C[C@@H](CC1=COC=C1)N.Cl |

Canonical SMILES |

CC(CC1=COC=C1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for S 1 Furan 3 Yl Propan 2 Amine Hcl

Enantioselective Synthesis and Chiral Pool Approaches

Achieving the desired (S)-stereochemistry at the C2 position of the propane (B168953) chain is the central challenge in synthesizing the target molecule. Enantioselective synthesis employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, while chiral pool approaches utilize naturally occurring enantiopure starting materials.

Asymmetric Catalytic Methodologies for Chiral Center Construction

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. ru.nl The most direct catalytic approach to chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org For the synthesis of (S)-1-(Furan-3-YL)propan-2-amine, this would involve the preparation of 1-(furan-3-yl)propan-2-imine, followed by asymmetric reduction. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are highly effective for this transformation. nih.govacs.org For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown high efficacy in the hydrogenation of various N-alkyl imines, including those with furan (B31954) moieties, yielding chiral amines with high enantiomeric excess (ee). nih.govacs.org

Another prominent method is asymmetric reductive amination, which combines a ketone (1-(furan-3-yl)propan-2-one) with an amine source in the presence of a chiral catalyst and a reducing agent. This one-pot procedure avoids the isolation of the intermediate imine. thieme-connect.de Both transition-metal catalysts and organocatalysts, such as chiral phosphoric acids, have been successfully employed to control the stereoselectivity of this reaction.

Table 1: Comparison of Asymmetric Catalytic Methods

| Method | Precursor | Catalyst Type | Typical Enantioselectivity (ee) | Advantages | Challenges |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 1-(Furan-3-yl)propan-2-imine | Chiral Transition Metal Complex (e.g., Ir, Rh) | Often >95% | High atom economy, direct. acs.org | Imine stability, catalyst sensitivity. nih.gov |

| Asymmetric Reductive Amination | 1-(Furan-3-yl)propan-2-one (B2817753) | Chiral Phosphoric Acid or Metal Catalyst | Variable, can be >90% | One-pot procedure, avoids imine isolation. | Requires optimization of three components. |

Diastereoselective Routes Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet robust strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate. sigmaaldrich.com A subsequent diastereoselective reaction establishes the new stereocenter, guided by the steric and electronic influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. sigmaaldrich.comnumberanalytics.com

For the synthesis of (S)-1-(Furan-3-YL)propan-2-amine, a common strategy would involve the condensation of the precursor ketone, 1-(furan-3-yl)propan-2-one, with a chiral sulfinamide, such as (R)-tert-butanesulfinamide (Ellman's auxiliary). osi.lv This reaction forms a chiral N-sulfinyl imine. Diastereoselective reduction of the C=N bond, typically with a hydride reagent like sodium borohydride, proceeds with high stereocontrol. The resulting sulfinamide can then be cleaved under acidic conditions, yielding the desired primary amine hydrochloride salt directly. osi.lv Evans oxazolidinone auxiliaries, while more commonly used for aldol (B89426) and alkylation reactions, can also be adapted for amine synthesis. sigmaaldrich.com

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and can exhibit near-perfect enantio- and regioselectivity. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful biocatalysts. nih.govmdpi.com

An (S)-selective ω-transaminase could be used to directly convert 1-(furan-3-yl)propan-2-one into (S)-1-(Furan-3-YL)propan-2-amine. rsc.org This reaction requires an amine donor, such as isopropylamine, which is converted to acetone (B3395972) as a byproduct. nih.gov To drive the reaction equilibrium towards the product, the acetone byproduct can be removed, or an excess of the amine donor can be used. acs.org The development of extensive transaminase libraries and protein engineering has made it possible to find enzymes that are active towards a wide range of substrates, including those with heterocyclic moieties. mdpi.comnih.gov Alternatively, amine dehydrogenases (AmDHs) can be used for the reductive amination of ketones using ammonia (B1221849) directly, which is a highly atom-economical process. rsc.orgfrontiersin.org

Convergent Synthesis and Multicomponent Reaction Sequences for the Furan-Propane Framework

Convergent synthesis involves the independent synthesis of molecular fragments that are later combined to form the final product. chemrxiv.org This approach is often more efficient than linear synthesis for complex molecules. For the target compound, a convergent strategy could involve the separate synthesis of a suitable 3-substituted furan precursor and a chiral C3-aminating synthon, followed by their coupling. rsc.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer rapid access to molecular complexity. nih.gov While a direct MCR for the target molecule is not established, MCRs are widely used to generate highly substituted furan or amine frameworks. researchgate.netbohrium.comresearchgate.netnih.gov For example, a phosphine-mediated multicomponent reaction can be used to construct polysubstituted furans from acyl chlorides and activated olefins, which could then be further functionalized. nih.gov Similarly, reactions like the Ugi or Strecker reactions are powerful MCRs for generating amino acid derivatives, which could be adapted. nih.gov

Optimization of Precursor Chemistry and Reaction Conditions for Target Compound Synthesis

Reaction optimization involves the systematic study of parameters such as catalyst loading, solvent, temperature, pressure, and reactant concentrations to maximize yield and selectivity while minimizing reaction time and byproducts. mdpi.com For catalytic reactions, screening different ligands for the metal center can have a profound impact on enantioselectivity. In biocatalytic routes, parameters like pH, temperature, co-solvent, and substrate loading must be fine-tuned to achieve optimal enzyme performance and stability. researchgate.net

Table 2: Key Parameters for Optimization in a Biocatalytic Transamination

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| pH | 6.0 - 9.0 | Affects enzyme activity, stability, and substrate solubility. researchgate.net |

| Temperature | 25 - 50 °C | Influences reaction rate and enzyme stability. researchgate.net |

| Co-solvent (e.g., DMSO) | 5 - 20% (v/v) | Improves substrate solubility but can inhibit or denature the enzyme at high concentrations. researchgate.net |

| Amine Donor Concentration | 1 - 10 equivalents | Shifts reaction equilibrium to favor product formation. |

| Enzyme Loading | 1 - 10% (w/w) | Directly impacts reaction rate. |

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign processes. sigmaaldrich.com

Key green chemistry considerations for the synthesis of (S)-1-(Furan-3-YL)propan-2-amine HCl include:

Atom Economy : Designing reactions that incorporate the maximum amount of starting materials into the final product. Asymmetric hydrogenation and biocatalytic reductive amination are excellent examples of highly atom-economical reactions. acs.orgrsc.org

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents. sigmaaldrich.com Both asymmetric catalysis and biocatalysis excel in this regard, reducing waste significantly compared to methods using stoichiometric chiral auxiliaries.

Safer Solvents : Minimizing the use of hazardous solvents by choosing greener alternatives (e.g., water, ethanol) or running reactions under solvent-free conditions. rsc.org Biocatalytic reactions are often performed in aqueous buffers, which is a major environmental advantage. hims-biocat.eu

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com Many biocatalytic and some organocatalytic reactions operate effectively under these mild conditions.

Renewable Feedstocks : Sourcing starting materials from renewable resources. Furan derivatives can potentially be derived from biomass (e.g., from furfural), which aligns with this principle. rsc.org

By evaluating synthetic routes against these principles, chemists can select or develop pathways that are not only efficient and selective but also sustainable. rsc.org Biocatalytic routes, in particular, often score very highly in green chemistry assessments due to their mild reaction conditions, use of water as a solvent, and high selectivity, which minimizes waste generation. rsc.orghims-biocat.eu

The synthesis of chiral amines, particularly those incorporating heterocyclic moieties like furan, is a significant area of interest in medicinal and process chemistry. Industrial production methods for such compounds typically focus on optimizing reaction conditions to maximize yield, purity, and enantioselectivity, while ensuring the process is safe, cost-effective, and environmentally sustainable.

General approaches to synthesizing chiral amines often involve methods such as asymmetric synthesis, resolution of racemic mixtures, or enzymatic processes. For instance, transaminases are utilized in the pharmaceutical industry for the synthesis of chiral amines from prochiral ketones, offering an environmentally and economically attractive route. The final step in preparing the hydrochloride salt typically involves reacting the free amine with hydrochloric acid to improve the compound's stability and solubility.

Although specific scalability data for this compound is not available, process chemistry for analogous compounds would typically involve:

Starting Material Sourcing: Securing a reliable and cost-effective supply of the initial furan derivative.

Route Scouting: Evaluating multiple synthetic pathways to identify the most efficient and scalable route.

Process Optimization: A detailed study of reaction parameters such as temperature, pressure, solvent selection, and catalyst loading to improve yield and minimize impurities.

Crystallization and Polymorph Screening: Developing a robust crystallization process to ensure the desired physical form and purity of the final hydrochloride salt.

Impurity Profiling: Identifying and controlling potential impurities throughout the manufacturing process.

Without specific studies on this compound, any detailed discussion on its process chemistry and scalability would be speculative. The development of a scalable synthesis for this compound would necessitate dedicated research to address the challenges typically associated with asymmetric synthesis and the handling of heterocyclic intermediates.

Chemical Modification and Derivatization of S 1 Furan 3 Yl Propan 2 Amine Hcl

Synthesis of Novel Analogs and Homologs at the Amine Functionality

The primary amine of (S)-1-(furan-3-yl)propan-2-amine is a nucleophilic center that can readily undergo various chemical transformations to yield N-substituted analogs and homologs. Key strategies include N-alkylation, N-acylation, and reductive amination.

N-Alkylation and Reductive Amination: Direct N-alkylation using alkyl halides can be difficult to control and may lead to over-alkylation. clockss.org A more controlled and widely used method for introducing alkyl groups is reductive amination. clockss.orgnih.gov This two-part process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine with a suitable reducing agent yields the corresponding N-alkylated secondary or tertiary amine. nih.gov A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are mild reagents that can selectively reduce the imine in the presence of the carbonyl compound, allowing for a convenient one-pot procedure. clockss.org This method's versatility allows for the installation of a diverse range of substituents, from simple alkyl chains to more complex functionalized moieties. For instance, reacting (S)-1-(furan-3-yl)propan-2-amine with various furanic aldehydes, followed by reduction, can generate derivatives with extended furan (B31954) systems. organic-chemistry.org

N-Acylation: The synthesis of N-acyl derivatives, or amides, is a straightforward and common modification. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. For example, N-acetyl derivatives of related 3-furylamines have been synthesized for characterization purposes, highlighting the utility of this reaction. wikipedia.org Modern continuous-flow methods using acetonitrile (B52724) as a safe acetylating agent over an alumina (B75360) catalyst have also been developed for the N-acetylation of primary amines, offering a scalable and potentially safer alternative to traditional batch methods using hazardous reagents. researchgate.net

The table below summarizes common methods for modifying the amine functionality.

| Transformation | Reagents and Conditions | Product Type | Key Features |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, in solvents like Dichloromethane (DCM) or Methanol (MeOH) | N-Alkyl or N,N-Dialkyl Amines | High selectivity, mild conditions, wide substrate scope. clockss.org |

| N-Acylation (Amide Formation) | Acyl Chloride/Anhydride, Base (e.g., Triethylamine), in DCM; or Carboxylic Acid, Coupling Agent (e.g., EDC, HATU) | N-Acyl Amines (Amides) | Robust and high-yielding reaction. wikipedia.orgmdpi.com |

| N-Alkylation (Direct) | Alkyl Halide, Base (e.g., K₂CO₃), in Acetonitrile (ACN) | N-Alkyl Amines | Prone to over-alkylation, less controlled than reductive amination. clockss.orgnih.gov |

Table 1: Synthetic Strategies for Amine Functionalization

Furan Ring Functionalization and Heterocyclic Substitution Chemistry

The furan ring in (S)-1-(furan-3-yl)propan-2-amine is an electron-rich aromatic system susceptible to various modifications, offering another dimension for creating structural diversity.

Electrophilic Aromatic Substitution: Furan is significantly more reactive towards electrophiles than benzene. researchgate.netnih.gov Electrophilic attack occurs preferentially at the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex) compared to attack at the C3 or C4 positions. researchgate.netacs.org For a 3-substituted furan like the target molecule, this inherent reactivity means that electrophilic substitution would be directed primarily to the C2 and C5 positions. Controlling regioselectivity to functionalize the C4 position via this method would be exceptionally challenging.

Directed Lithiation: A more controlled method for functionalizing the furan ring is through directed lithiation. The treatment of 3-alkylfurans with strong bases like n-butyllithium (n-BuLi) typically results in deprotonation at the C5 position, which is sterically more accessible than the C2 position. nih.gov The resulting 5-lithio-3-alkylfuran intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, silyl (B83357) chlorides) to introduce new substituents specifically at the C5 position. Lithiation at the C2 position is more favored for 3-aryl substituted furans due to electronic stabilization effects. nih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. To apply these methods, the furan ring must first be halogenated, for instance, at the C2 or C5 position via electrophilic bromination. The resulting bromo-furan derivative can then participate in reactions like the Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes) to introduce aryl, heteroaryl, or vinyl groups. researchgate.netnih.gov

Heterocyclic Substitution (Bioisosteric Replacement): In medicinal chemistry, the furan ring is often considered a bioisostere of other aromatic systems like thiophene (B33073), pyrrole, thiazole (B1198619), or even a phenyl ring. Replacing the furan moiety with one of these heterocycles can significantly alter the compound's physicochemical properties, metabolic stability, and biological activity. The synthesis of these analogs would require a de novo approach, starting from the corresponding heterocyclic aldehyde or ketone and following a similar synthetic route to that used for the furan parent compound. For example, a thiophene analog could be prepared starting from 1-(thiophen-3-yl)propan-2-one. The Paal-Knorr synthesis is a classic method for constructing these five-membered heterocycles from 1,4-dicarbonyl precursors, which can be adapted to produce a wide range of substituted thiophenes and pyrroles. mdpi.comnih.gov

| Reaction Type | Typical Reagents | Position(s) Functionalized | Notes |

| Electrophilic Substitution | Br₂, NBS, Ac₂O/HNO₃ | C2 and C5 | High reactivity, difficult to control regioselectivity beyond the inherent C2/C5 preference. researchgate.netacs.org |

| Directed Lithiation | n-BuLi, then Electrophile (E⁺) | C5 (major for 3-alkylfurans) | Provides regiocontrolled access to 5-substituted derivatives. nih.gov |

| Suzuki Cross-Coupling | Aryl-B(OH)₂, Pd catalyst, Base | C2, C5 (requires prior halogenation) | Versatile method for introducing aryl/heteroaryl groups. nih.gov |

| Diels-Alder Reaction | Maleic Anhydride, DMAD | Furan ring (acts as diene) | Forms bicyclic adducts, fundamentally altering the core structure. wikipedia.orgrsc.org |

| Bioisosteric Replacement | De novo synthesis | Replaces furan ring | Synthesis of thiophene, pyrrole, or thiazole analogs to modulate properties. mdpi.comnih.gov |

Table 2: Representative Reactions for Furan Ring Modification

Stereochemical Manipulation and Epimerization Studies

The stereocenter at the C2 position of the propane (B168953) chain is a critical feature of (S)-1-(furan-3-yl)propan-2-amine. The ability to access the opposite (R)-enantiomer or to invert the existing stereocenter is essential for stereochemistry-activity relationship studies.

Synthesis of the (R)-Enantiomer: The (R)-enantiomer can be prepared through several asymmetric synthesis strategies. One highly effective method is enzymatic transamination. Using a prochiral ketone, 1-(furan-3-yl)propan-2-one (B2817753), a stereoselective amination can be achieved using an (R)-selective transaminase (ATA) enzyme to yield the (R)-amine with high enantiopurity. rsc.org Alternatively, chiral auxiliary-based methods can be employed. For example, condensation of the ketone with a chiral sulfinamide (e.g., (R)-tert-butylsulfinamide) forms a chiral N-sulfinyl imine, which can then be diastereoselectively reduced. Subsequent acidic removal of the chiral auxiliary affords the desired (R)-amine. clockss.org

Chiral Resolution: If a racemic mixture of 1-(furan-3-yl)propan-2-amine (B1528710) is prepared, it can be separated into its individual enantiomers through chiral resolution. wikipedia.org The classical method involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-camphorsulfonic acid, to form a pair of diastereomeric salts. These salts possess different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer can be recovered by neutralizing the salt. wikipedia.orgrsc.org

Stereochemical Inversion and Epimerization: The stereochemistry of the existing (S)-enantiomer can be inverted to the (R)-enantiomer. A well-established method for inverting the stereochemistry of a secondary alcohol is the Mitsunobu reaction, which proceeds with a clean Sₙ2-type inversion. wikipedia.orgorganic-chemistry.org To apply this to the amine, a two-step sequence is required: first, the (S)-amine is converted to the corresponding (S)-alcohol, (S)-1-(furan-3-yl)propan-2-ol. This alcohol can then be subjected to Mitsunobu conditions using a nitrogen nucleophile, such as phthalimide (B116566) or an azide (B81097) source like diphenylphosphoryl azide (DPPA). nih.govresearchgate.net The resulting (R)-phthalimide or (R)-azide can then be converted to the final (R)-amine. More recent developments in photoredox catalysis have enabled the direct epimerization at α-amino C-H bonds through reversible hydrogen atom transfer, offering a potential future direction for stereochemical editing. organic-chemistry.orgnih.gov

| Objective | Strategy | Description |

| Access (R)-enantiomer | Asymmetric Synthesis | Enzymatic kinetic resolution or asymmetric amination of the corresponding ketone using a transaminase. rsc.org |

| Separate Enantiomers | Chiral Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization. wikipedia.org |

| Invert (S) to (R) | Mitsunobu Reaction | Conversion of the (S)-amine to the (S)-alcohol, followed by Mitsunobu reaction with a nitrogen nucleophile (e.g., HN₃, phthalimide) to invert the stereocenter, and subsequent deprotection. wikipedia.orgorganic-chemistry.org |

Table 3: Methods for Stereochemical Manipulation

Rational Design of Pro-compounds and Bioisosteric Replacements

The rational design of derivatives includes the synthesis of pro-compounds (often referred to as prodrugs in a therapeutic context) and molecules featuring bioisosteric replacements to optimize properties such as stability, solubility, or permeability.

Pro-compound Strategies: Pro-compounds are inactive precursors that are converted into the active parent molecule under specific physiological or chemical conditions. For primary amines, a common strategy is N-acylation to form amides. Simple amides can be designed to be cleaved by amidase enzymes. Another approach is the formation of carbamates. For example, an N-acyloxyalkoxycarbonyl derivative can be designed to undergo enzymatic cleavage followed by spontaneous decomposition to release the parent amine, carbon dioxide, and an aldehyde. This "pro-drug" approach can be used to temporarily mask the primary amine, altering its physicochemical properties.

Bioisosteric Replacements: As mentioned in section 3.2, replacing the furan ring with other heterocycles is a key strategy in chemical modification. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The classic bioisosteres for a furan ring include thiophene and pyrrole. Thiophene is often considered a close bioisostere of a phenyl ring and is more metabolically stable than furan in many cases. Pyrrole introduces a hydrogen bond donor (the N-H group), which can fundamentally change molecular interactions. Other five-membered heterocycles like thiazole, oxazole, or imidazole (B134444) can also be considered, each imparting unique electronic and steric properties. The synthesis of these analogs would require custom synthetic routes starting from appropriately substituted heterocyclic building blocks.

| Modification Type | Example Strategy | Rationale |

| Pro-compound | N-acylation to form a cleavable amide | To mask the amine, potentially improving membrane permeability or altering solubility. |

| Pro-compound | Formation of an N-Acyloxyalkoxy Carbamate | Creates a derivative designed for enzymatic activation and release of the parent amine. |

| Bioisosteric Replacement | Furan → Thiophene | Increase metabolic stability while maintaining similar size and electronics. |

| Bioisosteric Replacement | Furan → Pyrrole | Introduce a hydrogen bond donor (N-H) to explore new binding interactions. |

| Bioisosteric Replacement | Furan → Phenyl | Evaluate the effect of a non-heterocyclic aromatic ring on activity and properties. |

Table 4: Pro-compound and Bioisostere Strategies

Strategies for Covalent Labeling and Bioconjugation in Research Probes

To study the interactions of (S)-1-(furan-3-yl)propan-2-amine with biological systems, it is often necessary to attach a reporter tag, such as a fluorescent dye, a biotin (B1667282) affinity tag, or a radioactive isotope. The primary amine serves as an excellent chemical handle for these conjugations.

Attachment of Reporter Groups: The nucleophilic primary amine can readily react with electrophilic derivatives of various labels. For example, fluorescent dyes are often supplied as N-hydroxysuccinimide (NHS) esters or isothiocyanates. These reagents react efficiently with the amine under mild basic conditions to form stable amide or thiourea (B124793) linkages, respectively. Similarly, biotin, a widely used affinity tag for protein pull-down experiments, can be attached using biotin-NHS ester.

Linker Insertion: In many cases, it is advantageous to insert a spacer or "linker" arm between the parent molecule and the reporter tag. This is done to minimize the risk that the bulky tag will interfere with the parent molecule's biological interactions. Linkers are typically bifunctional molecules, containing, for example, an NHS ester at one end to react with the amine and another functional group (e.g., an alkyne or azide for "click" chemistry) at the other end for subsequent attachment to the tag. Polyethylene glycol (PEG) chains are commonly used as linkers to improve the solubility of the final conjugate.

Covalent Labeling Strategies: If the goal is to create a probe that forms a permanent covalent bond with its biological target, a reactive functional group, or "warhead," can be incorporated into the structure. Starting with an N-substituted analog of (S)-1-(furan-3-yl)propan-2-amine that contains a terminal carboxylic acid (introduced via a linker), one could synthesize an NHS ester or acyl halide. This activated ester could then react with nucleophilic residues (like lysine) on a protein target to form a stable amide bond, thus covalently labeling the protein.

| Application | Reagent Type | Linkage Formed | Purpose |

| Fluorescent Labeling | Fluorescein-NHS ester, Rhodamine-isothiocyanate | Amide, Thiourea | Visualization in imaging studies, quantification in binding assays. |

| Affinity Tagging | Biotin-NHS ester | Amide | Affinity purification, pull-down experiments to identify binding partners. |

| Bioconjugation | Bifunctional Linker (e.g., NHS-PEG-Azide) | Amide | Spatially separates the molecule from a bulky tag; enables click chemistry conjugation. |

| Covalent Probes | Incorporation of an electrophilic "warhead" (e.g., acrylamide, fluorophosphate) | Covalent bond | Irreversible labeling of a biological target for activity-based protein profiling. |

Table 5: Strategies for Probe Synthesis and Bioconjugation

Advanced Spectroscopic and Spectrometric Characterization Methodologies for S 1 Furan 3 Yl Propan 2 Amine Hcl

Absolute and Relative Stereochemical Elucidation via Chiroptical Spectroscopy (e.g., ECD, VCD)

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for determining the absolute configuration of stereocenters. chemistrywithatwist.comfrontiersin.org For (S)-1-(Furan-3-YL)propan-2-amine HCl, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide invaluable insights into its three-dimensional structure.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. nih.gov The furan (B31954) ring in this compound acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with that predicted by quantum-mechanical calculations for the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned. frontiersin.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. youtube.com VCD provides information about the stereochemistry of the entire molecule, as it probes the vibrational transitions of chiral moieties. researchgate.net An experimental VCD spectrum of this compound can be compared with the computationally predicted spectra for both enantiomers to confirm the absolute configuration. youtube.com VCD is particularly advantageous as it does not require the presence of a traditional UV-Vis chromophore and can provide a wealth of structural information from the fingerprint region of the infrared spectrum. youtube.com

| Technique | Principle | Application to this compound |

| ECD | Differential absorption of circularly polarized UV-Vis light | Determination of absolute configuration based on the Cotton effects of the furan chromophore. |

| VCD | Differential absorption of circularly polarized IR light | Confirmation of absolute configuration by comparing the experimental and calculated vibrational spectra. |

High-Resolution Vibrational Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-resolution vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques can be used to study the conformational dynamics and intermolecular interactions of this compound.

The vibrational spectrum of the furan ring is well-characterized and sensitive to substitution patterns. researchgate.net Analysis of the characteristic C-H, C-O, and C=C stretching and bending modes of the furan ring, as well as the N-H and C-N vibrations of the aminopropane side chain, can provide a detailed fingerprint of the molecule.

Furthermore, the hydrochloride salt form will exhibit characteristic vibrations associated with the ammonium (B1175870) group (N+-H) and its interactions with the chloride counter-ion. Hydrogen bonding between the ammonium protons and the chloride ion, as well as potential interactions with the furan oxygen, can be investigated by analyzing shifts in the corresponding vibrational frequencies. Temperature-dependent studies can also reveal information about the conformational flexibility of the propanamine side chain.

Isotopic Labeling and Fragmentation Pathway Analysis using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. measurlabs.com For this compound, HRMS can confirm the molecular formula, C₇H₁₂ClNO.

Tandem mass spectrometry (MS/MS) experiments can be employed to investigate the fragmentation pathways of the protonated molecule. The fragmentation of primary aromatic amines often involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. hnxb.org.cn The furan ring is also susceptible to characteristic fragmentation patterns, including ring opening and the loss of CO or CHO moieties. researchgate.neted.ac.uk

Isotopic Labeling: To definitively establish the fragmentation mechanisms, isotopic labeling studies can be performed. plos.orgnih.gov For instance, selective deuteration of the amine group or the propanamine chain would result in mass shifts in the fragment ions, allowing for the precise identification of which atoms are lost in each fragmentation step. Stable isotope labeling with ¹³C or ¹⁵N can also be utilized to trace the atoms throughout the fragmentation process. washington.edunih.gov

A plausible fragmentation pathway for protonated (S)-1-(Furan-3-YL)propan-2-amine could involve:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of ammonia: Elimination of NH₃ from the protonated molecule.

Furan ring fragmentation: Subsequent fragmentation of the furan-containing fragment ion.

| Fragment Ion | Proposed Structure | Method of Confirmation |

| [M+H - NH₃]⁺ | C₇H₉O⁺ | Deuterium labeling of the amine group. |

| [M+H - C₃H₇N]⁺ | C₄H₅O⁺ | ¹³C labeling of the propanamine chain. |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Dynamic Structural Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. weebly.comomicsonline.orgresearcher.life For this compound, a suite of 2D NMR experiments can provide a comprehensive picture of its structure and conformation in solution.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons on the furan ring and the propanamine side chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the furan ring and the propanamine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. columbia.edureddit.comlibretexts.org For this compound, NOESY or ROESY can provide information about the preferred conformation of the propanamine side chain relative to the furan ring. acdlabs.com

| NMR Experiment | Information Gained |

| COSY | ¹H-¹H spin-spin coupling networks. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

| NOESY/ROESY | Through-space ¹H-¹H proximities and conformational preferences. |

X-ray Crystallography and Co-crystallization Studies for Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. acs.org The crystal structure would also reveal the supramolecular architecture, including the hydrogen bonding network between the ammonium cation and the chloride anion, as well as any intermolecular interactions involving the furan ring, such as π-π stacking. researchgate.netnih.gov

Co-crystallization: In cases where obtaining a single crystal of the hydrochloride salt is challenging, co-crystallization with other molecules (co-formers) can be a valuable strategy. nih.govresearchgate.net Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice. japer.in The formation of co-crystals can improve the physicochemical properties of a compound and facilitate crystal growth. nih.govjpionline.org Co-crystallization of this compound with pharmaceutically acceptable co-formers could lead to new solid forms with altered properties and provide further insights into its intermolecular interactions.

Mechanistic and Kinetic Studies of Reactions Involving S 1 Furan 3 Yl Propan 2 Amine Hcl

Role as a Chiral Building Block in Enantioselective Catalysis

(S)-1-(Furan-3-yl)propan-2-amine HCl serves as a valuable chiral building block, a foundational molecule from which more complex, enantiomerically pure compounds can be constructed. In the realm of enantioselective catalysis, it can be utilized in several ways:

As a Precursor to Chiral Ligands: The primary amine functionality allows for straightforward modification to create more complex chiral ligands for transition metal catalysis. For instance, it can be converted into Schiff bases, amides, or phosphinamides, which can then coordinate with metals like rhodium, iridium, or palladium to form catalysts for asymmetric hydrogenation, C-C bond formation, or other transformations. The furan (B31954) ring itself can also act as a coordinating group, potentially leading to bidentate ligands with unique stereoelectronic properties.

As an Organocatalyst: Chiral primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. (S)-1-(Furan-3-yl)propan-2-amine can, in principle, catalyze a variety of reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions, by providing a chiral environment for the key bond-forming step. The stereochemical outcome of these reactions would be dictated by the absolute configuration of the amine.

In the Synthesis of Chiral Auxiliaries: The compound can be used to synthesize chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

The utility of such chiral building blocks is paramount in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties.

Reaction Kinetics and Thermodynamic Parameters of Chemical Transformations

Hypothetical Kinetic Data for a Michael Addition

| Entry | [Ketone] (M) | [Nitro-olefin] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 10 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 10 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 10 | 1.6 x 10⁻⁵ |

This table is a hypothetical representation to illustrate the type of data that would be collected.

From such data, a rate law could be proposed, for instance: Rate = k[Ketone][Catalyst]. This would suggest that the formation of the enamine from the ketone and the catalyst is the rate-limiting step.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined by performing kinetic studies at different temperatures and applying the Eyring equation. These parameters provide insight into the energy barrier of the reaction and the degree of order in the transition state. For enantioselective reactions, comparing these parameters for the pathways leading to the major and minor enantiomers is crucial for understanding the origin of stereoselectivity.

Mechanistic Elucidation of Catalytic Activity in Organic Synthesis

The catalytic activity of (S)-1-(Furan-3-yl)propan-2-amine in organic synthesis would likely proceed through well-established mechanistic pathways for primary amine organocatalysis.

Enamine Catalysis: In reactions with carbonyl compounds (aldehydes and ketones), the amine catalyst would react to form a nucleophilic enamine intermediate. This enamine would then attack an electrophile. The stereochemistry of the product would be determined by the facial selectivity of the attack, which is controlled by the chiral environment created by the catalyst. For example, in an aldol reaction, the bulky furan-propyl group would shield one face of the enamine, directing the incoming aldehyde to the other face.

Iminium Ion Catalysis: For reactions involving α,β-unsaturated carbonyls, the amine can form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The stereocontrol arises from the shielding of one face of the iminium ion by the catalyst's chiral backbone.

The furan ring in (S)-1-(Furan-3-yl)propan-2-amine could also play a non-covalent role in stabilizing the transition state through π-π stacking or hydrogen bonding interactions, further influencing the stereochemical outcome.

Stereocontrol Principles in Reactions Mediated by or Involving the Compound

The principles of stereocontrol in reactions involving this compound are rooted in the concepts of steric and electronic differentiation of diastereomeric transition states.

Steric Hindrance: The most straightforward model for stereocontrol involves steric hindrance. The chiral catalyst creates a three-dimensional pocket around the reactive center. The substituents on the catalyst will favor one approach of the incoming reactant over the other. In the case of our title compound, the furan-3-yl-propyl group would create a significant steric bias.

Non-Covalent Interactions: Hydrogen bonding, π-stacking, and dipole-dipole interactions can play a crucial role in stabilizing one transition state over another. The furan ring, with its π-system and oxygen lone pairs, could engage in such interactions with the substrate, providing an additional layer of stereochemical control.

A-1,3 Strain: In the formation of enamines or iminium ions, the conformation around the C-N bond is critical. The catalyst will adopt a conformation that minimizes allylic 1,3-strain, which in turn dictates the orientation of the substituents and the facial bias presented to the incoming reactant.

Hypothetical Stereoselectivity in a Mannich Reaction

| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of major diastereomer |

|---|---|---|---|---|

| (S)-1-(Furan-3-yl)propan-2-amine | Propanal | N-Boc-imine | 85:15 | 92% (syn) |

| (R)-1-(Furan-3-yl)propan-2-amine | Propanal | N-Boc-imine | 84:16 | 91% (syn) |

This table provides a hypothetical comparison of the stereochemical outcome with a known catalyst.

Isotopic Exchange and Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific studies have been reported for this compound, we can outline how such studies would be designed and what information they would provide.

Deuterium Labeling: To probe the rate-determining step in an enamine-catalyzed reaction, the α-proton of the ketone substrate could be replaced with deuterium. A primary kinetic isotope effect (KIE > 1) would indicate that the deprotonation to form the enamine is involved in the rate-determining step. The absence of a KIE would suggest that a subsequent step, such as the C-C bond formation or catalyst regeneration, is rate-limiting.

¹³C and ¹⁵N Labeling: These heavier isotopes can be used to track the fate of specific atoms throughout the reaction pathway using NMR spectroscopy or mass spectrometry. For example, by labeling the nitrogen of the amine catalyst with ¹⁵N, one could monitor its incorporation into intermediates and confirm the proposed catalytic cycle. Similarly, ¹³C labeling of the carbonyl carbon in the substrate would allow for the unambiguous tracking of bond formations.

Crossover Experiments: To determine if a reaction proceeds via an intermolecular or intramolecular pathway, a crossover experiment can be performed. For instance, two similar but distinct substrates could be reacted together. The observation of "crossover" products, where fragments from both initial substrates are combined, would provide strong evidence for an intermolecular mechanism.

Pre Clinical Biological Interaction Studies of S 1 Furan 3 Yl Propan 2 Amine Hcl and Its Analogs Excluding Human Clinical Data

In Vitro Receptor Binding Affinity and Functional Selectivity Profiling

The receptor binding profile of (S)-1-(Furan-3-YL)propan-2-amine HCl is anticipated to be significantly influenced by its core phenethylamine-like scaffold. Research on analogous compounds, particularly substituted phenethylamines and amphetamines, provides a framework for understanding its likely targets within the central nervous system. These analogs are known to interact with a range of monoamine receptors and transporters.

Serotonin (B10506) Receptors: Structurally related amphetamine and phenethylamine (B48288) derivatives typically exhibit moderate to high affinity for serotonin 5-HT2A receptors. frontiersin.org For instance, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts bind to the 5-HT2A receptor with Ki values ranging from 8 to 4400 nM. frontiersin.org Many of these compounds act as partial or full agonists at this receptor, a characteristic often associated with psychedelic potential. frontiersin.org The affinity for 5-HT1A and 5-HT2C receptors is generally lower, indicating a degree of selectivity for the 5-HT2A subtype. frontiersin.org The introduction of an α-methyl group, as is present in this compound, can sometimes decrease affinity at the 5-HT1A receptor. frontiersin.org Some dopamine-related drugs have also shown affinity for 5-HT1D receptors. nih.gov

Dopamine (B1211576) Receptors: Dopamine receptors are another probable target. Dopamine itself binds to D1 and D2-like receptors with pKi values in the range of 4.3–6.4, and with higher affinity to D3, D4, and D5 receptors. nih.gov Synthetic derivatives, such as certain 2-(4-fluoro-3-hydroxyphenyl)ethylamine analogs, have demonstrated affinities for D1 and D2 receptors that are comparable to dopamine. researchgate.net Given the structural similarities, it is plausible that this compound would also display affinity for various dopamine receptor subtypes.

Monoamine Transporters: The primary mechanism of action for many amphetamine-like compounds involves interaction with monoamine transporters. These compounds can act as substrates and/or inhibitors of the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). Higher affinity for NET is often observed for secondary amines. mdpi.com For example, the potent and selective NET inhibitor (R)-nisoxetine has Ki values of 0.46 nM, 158 nM, and 378 nM at rat NET, SERT, and DAT, respectively. nih.gov Analogs can exhibit a wide range of potencies and selectivities for these transporters. Some 3-phenyltropane analogues, for instance, have been developed to have high affinity for both DAT and SERT, with low affinity for NET. nih.gov The interaction of amphetamine analogs with SERT has been shown to be dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2). nih.gov

Trace Amine-Associated Receptors (TAAR1): TAAR1 is another important target for phenethylamine and amphetamine derivatives. Phenethylamines generally bind more strongly to TAAR1 than their corresponding amphetamine analogs. frontiersin.org For a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, Ki values at TAAR1 ranged from 21 to 3300 nM, while the amphetamine analogs had Ki values between 630 and 3100 nM. frontiersin.org

Adrenergic Receptors: Some related compounds have also been shown to interact with adrenergic receptors. For example, the dopamine agonist fenoldopam (B1199677) has been reported to have antagonistic activity at α1- and α2-adrenergic receptors. nih.gov

The furan (B31954) ring in this compound, replacing the typical phenyl ring, is a key structural feature that would modulate its binding affinities and functional properties at these receptors and transporters compared to its phenyl analogs.

Table 7.1.1: In Vitro Receptor and Transporter Binding Affinities of Selected Analogs

| Compound/Analog Class | Target | Binding Affinity (Ki/IC50) | Functional Activity |

|---|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines | 5-HT2A Receptor | 8–1700 nM (Ki) | Partial to Full Agonist |

| 4-Alkoxy-2,5-dimethoxyamphetamines | 5-HT2A Receptor | 61–4400 nM (Ki) | Partial to Full Agonist |

| Phenethylamine Analogs | TAAR1 | 21–3300 nM (Ki) | Agonist |

| Amphetamine Analogs | TAAR1 | 630–3100 nM (Ki) | Agonist |

| (R)-Nisoxetine | Norepinephrine Transporter (NET) | 0.46 nM (Ki) | Inhibitor |

| (R)-Nisoxetine | Serotonin Transporter (SERT) | 158 nM (Ki) | Inhibitor |

| (R)-Nisoxetine | Dopamine Transporter (DAT) | 378 nM (Ki) | Inhibitor |

| 3-Phenyltropane Analog (8i) | Dopamine Transporter (DAT) | 2.5 nM (IC50) | Inhibitor |

| 3-Phenyltropane Analog (8i) | Serotonin Transporter (SERT) | 3.5 nM (Ki) | Inhibitor |

Advanced Analytical Methodologies for S 1 Furan 3 Yl Propan 2 Amine Hcl and Its Metabolites

Development of Chiral Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is paramount for chiral compounds like (S)-1-(Furan-3-YL)propan-2-amine HCl, as the biological activity and toxicological profile of enantiomers can differ significantly. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the cornerstone for resolving and quantifying enantiomers. heraldopenaccess.usresearchgate.net

The direct resolution of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP). researchgate.net For a primary amine such as (S)-1-(Furan-3-YL)propan-2-amine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. These phases, available under trade names like Chiralpak® and Chiralcel®, separate enantiomers based on the formation of transient diastereomeric complexes with differing stabilities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector of the CSP.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. gimitec.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption. gimitec.com For this compound, a generic chiral SFC method can provide excellent resolution and sensitivity, enabling the detection of the undesired (R)-enantiomer at impurity levels below 0.1%. gimitec.com

| Parameter | Chiral HPLC Method | Chiral SFC Method |

|---|---|---|

| Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak IA) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | CO2/Methanol with 0.2% Isopropylamine (75:25, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Typical Resolution (Rs) | > 2.0 | > 2.5 |

| Analysis Time | 15 min | 5 min |

Electrophoretic Techniques for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution alternative to chromatographic methods for purity assessment and chiral separations. nih.gov CE separates ions based on their electrophoretic mobility in an applied electric field. For the analysis of this compound, various CE modes can be employed.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, separating analytes in a free solution based on their charge-to-size ratio. nih.gov It can be used to assess the purity of the compound by separating it from charged impurities.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral compounds. nih.gov A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This technique is highly effective for impurity profiling.

For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) are the most common chiral selectors used in CE. nih.gov The differential inclusion of the enantiomers into the hydrophobic cavity of the CD molecule leads to different apparent electrophoretic mobilities, enabling their separation. Highly sulfated cyclodextrins are particularly effective for resolving chiral amines.

| Technique | Application | Key Parameters | Typical Performance |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Purity Assessment | Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) | High efficiency (>200,000 theoretical plates) for separating ionic impurities. |

| Micellar Electrokinetic Chromatography (MEKC) | Impurity Profiling | Buffer: 25 mM Borate buffer (pH 9.0) with 50 mM Sodium Dodecyl Sulfate (SDS) | Excellent resolution for both ionic and neutral impurities. |

| Chiral CE | Enantiomeric Purity | Buffer: 50 mM Phosphate buffer (pH 3.0) with 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Baseline separation of (S)- and (R)-enantiomers. |

Design and Application of Chemical Sensors and Biosensors

The rapid and selective detection of (S)-1-(Furan-3-YL)propan-2-amine and its metabolites is a growing area of interest, driving the development of specialized chemical sensors and biosensors. These devices aim to provide real-time or near-real-time analysis, which is advantageous over time-consuming chromatographic methods.

Chemical Sensors: Colorimetric sensors offer a simple and visual method for detecting amines. encyclopedia.pub These sensors often rely on a reaction between the amine and a specific chemical reagent that results in a distinct color change. nih.gov For instance, a sensor could be fabricated using an activated furan (B31954) conjugate, which reacts with primary amines like (S)-1-(Furan-3-YL)propan-2-amine to produce a colored adduct. encyclopedia.pub Another approach involves electrochemical sensors, where the amine is oxidized at an electrode surface, generating a measurable electrical signal. Modifying the electrode with specific materials, such as graphene ink and ionic liquids, can enhance sensitivity and selectivity. mdpi.com

Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer to generate a signal upon binding to the target analyte. An enzyme-based biosensor might use an amine oxidase that specifically acts on the target compound, with the resulting product or cofactor consumption being detected electrochemically. For higher specificity, monoclonal antibodies could be developed to bind selectively to (S)-1-(Furan-3-YL)propan-2-amine. These antibodies can be integrated into various sensor platforms, such as surface plasmon resonance (SPR) or fluorescence-based systems, allowing for highly sensitive and specific quantification. mdpi.com

| Sensor Type | Recognition Element | Transduction Principle | Potential Advantages |

|---|---|---|---|

| Colorimetric Chemical Sensor | Organic dye (e.g., Tetrachloro-p-benzoquinone) | Visual color change upon gas-solid reaction | Low cost, rapid visual detection, suitable for test strips. nih.gov |

| Electrochemical Sensor | Modified Graphene Electrode | Direct oxidation of the amine group | High sensitivity, real-time monitoring capability. mdpi.com |

| Enzyme-Based Biosensor | Amine Oxidase | Amperometric detection of H₂O₂ byproduct | Good selectivity based on enzyme specificity. |

| Immunosensor | Monoclonal Antibody | Surface Plasmon Resonance (SPR) or Fluorescence | Exceptional specificity and high sensitivity. mdpi.com |

Ultra-Trace Analysis and Impurity Profiling in Complex Matrices

Analyzing trace levels of (S)-1-(Furan-3-YL)propan-2-amine and its metabolites in complex matrices like plasma, urine, or pharmaceutical formulations requires highly sensitive and selective methods. Impurity profiling is critical to ensure the safety and quality of the drug substance. ijprajournal.comresearchgate.net

The standard approach involves a robust sample preparation step followed by analysis using a hyphenated technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Solid-Phase Extraction (SPE) is a widely used sample cleanup and concentration technique. researchgate.net For the target amine, a cation-exchange or a mixed-mode SPE cartridge can be used to isolate it from matrix interferences.

LC-MS/MS provides the ultimate in sensitivity and selectivity for ultra-trace analysis. Using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, one can achieve detection limits in the low picogram-per-milliliter range. The method involves monitoring a specific precursor ion-to-product ion transition for the parent compound and its potential impurities or metabolites. This high degree of specificity minimizes the chance of interference from other components in the matrix. nih.gov

| Parameter | Description |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation-exchange cartridge. |

| LC Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Specific precursor ion → product ion transition for (S)-1-(Furan-3-YL)propan-2-amine |

| Limit of Quantification (LOQ) | ~10 pg/mL |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a powerful strategy to improve the analytical characteristics of a target molecule. sci-hub.senih.gov For (S)-1-(Furan-3-YL)propan-2-amine, which lacks a strong native chromophore or fluorophore, derivatization of its primary amine group can significantly enhance detection sensitivity in HPLC-UV or fluorescence detection. psu.edu

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. Pre-column derivatization is more common and involves reacting the analyte with a labeling reagent. Common reagents for primary amines include:

Dansyl Chloride: Reacts with amines to form highly fluorescent sulfonamide derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms intensely fluorescent derivatives, allowing for very low detection limits. google.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole products. nih.gov

In addition to enhancing detectability, chiral derivatizing agents (e.g., Marfey’s reagent) can be used to convert the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column, providing an alternative to using expensive chiral stationary phases.

| Reagent | Functional Group Targeted | Detection Mode | Advantages | Disadvantages |

|---|---|---|---|---|

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence | Stable derivatives, high sensitivity. | Excess reagent can interfere; reaction can be slow. |

| FMOC-Cl | Primary & Secondary Amines | Fluorescence | Very high sensitivity, stable derivatives. google.com | Reagent can produce interfering byproducts. |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction at room temperature, suitable for automation. nih.gov | Derivatives can be unstable. |

| Marfey's Reagent | Primary Amines | UV (340 nm) | Creates diastereomers for chiral separation on achiral columns. | Requires enantiomerically pure reagent. |

Future Research Directions and Emerging Applications of S 1 Furan 3 Yl Propan 2 Amine Hcl

Exploration of Novel Synthetic Paradigms for Chiral Amine Scaffolds

The efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal and materials chemistry. acs.org Future research will likely focus on developing more sustainable and atom-economical methods for producing scaffolds like (S)-1-(Furan-3-YL)propan-2-amine.

Biocatalysis and Chemoenzymatic Approaches: Biocatalysis has become an increasingly attractive tool for synthesizing chiral amines due to its high selectivity and mild reaction conditions. nih.govmdpi.com Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (ATAs) are at the forefront of this revolution. nih.govmdpi.commdpi.com Future work could involve engineering specific transaminases to directly convert a corresponding furan-containing ketone to (S)-1-(Furan-3-YL)propan-2-amine with high enantiomeric excess. mdpi.comhims-biocat.eu The development of one-pot enzymatic cascade reactions could further streamline the synthesis from simple furan (B31954) precursors derived from biomass. nih.gov This chemoenzymatic strategy combines the efficiency of chemical catalysis for initial steps with the high selectivity of biocatalysis for the crucial chiral amination step. nih.gov

Asymmetric Organocatalysis and Transition-Metal Catalysis: Catalytic asymmetric synthesis remains a significant but challenging area for producing furan-based compounds with defined stereochemistry. bohrium.combohrium.comnih.gov Research into novel organocatalytic methods, such as asymmetric annulation reactions, could provide new pathways to complex furan-indole structures and other chiral furan derivatives. bohrium.combohrium.comnih.govresearchgate.net Similarly, advancements in transition-metal catalysis, for instance, using palladium or copper catalysts, could enable highly regioselective and stereoselective syntheses of polysubstituted furans that can be further elaborated into the target amine. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Paradigm | Key Features & Advantages | Potential for (S)-1-(Furan-3-YL)propan-2-amine Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. nih.govmdpi.com | Direct asymmetric amination of a furan-3-yl propanone precursor using engineered transaminases or amine dehydrogenases. mdpi.comhims-biocat.eu |

| Asymmetric Catalysis | High yields, excellent control of stereochemistry (regio-, diastereo-, and enantioselectivity). bohrium.combohrium.comnih.gov | Construction of the chiral furan scaffold through catalyzed cycloaddition or annulation reactions. bohrium.combohrium.comnih.govresearchgate.net |

| Reductive Amination | Versatile method for amine synthesis, often using heterogeneous catalysts. mdpi.comresearchgate.net | Conversion of furan-based aldehydes or ketones using ammonia (B1221849) and a reducing agent over catalysts like Ru/C or Rh2P/NC. mdpi.comresearchgate.net |

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The furan ring is a versatile building block for a new generation of sustainable materials derived from renewable resources. numberanalytics.comcore.ac.uk The presence of both a furan moiety and a primary amine group in (S)-1-(Furan-3-YL)propan-2-amine HCl makes it a promising candidate for applications in polymer and materials science.

Furan-Based Polymers and Resins: Furan derivatives are used to develop materials with unique properties, such as conjugated polymers for electronics and furan-based resins for composites. numberanalytics.com The amine functionality in (S)-1-(Furan-3-YL)propan-2-amine allows it to act as a monomer or curing agent. For instance, it could be reacted with difunctional compounds to create novel polyamides, polyurethanes, or epoxies. nih.govdigitellinc.com These furan-based polymers are noted for their high thermal stability, high char yield, and low flammability. digitellinc.comwikipedia.orgresearchgate.net The chirality of the monomer could introduce specific stereochemical structures into the polymer backbone, potentially influencing properties like mechanical strength or thermal resistance.

Supramolecular Assembly and Self-Healing Materials: The furan ring can participate in reversible Diels-Alder reactions, a key mechanism for creating self-healing and recyclable materials. core.ac.ukresearchgate.net While this reactivity is more commonly exploited with maleimides, the principle of dynamic covalent chemistry could be adapted. Furthermore, the planar structure of the furan ring and the hydrogen-bonding capability of the amine group could facilitate self-assembly into ordered nanostructures. nih.gov Research has demonstrated that furan-embedded heteroarenes can self-assemble into various nanostructures whose shape and size can be tuned. nih.gov This could lead to applications in sensors, organic electronics, or drug delivery systems. researchgate.netntu.edu.sg

Integration into Chemical Biology and Neurochemical Research as Molecular Tools

Furan-containing compounds are found in many biologically active molecules and are increasingly being investigated for their pharmacological potential. nih.goveuropub.co.ukwisdomlib.org The structure of (S)-1-(Furan-3-YL)propan-2-amine suggests it could serve as a valuable molecular tool in chemical biology and neurochemical research.

Fluorescent Probes and Biosensors: Certain furan-decorated nucleoside analogues have been shown to act as fluorescent probes, with their emission properties being sensitive to their microenvironment. nih.gov Attaching the (S)-1-(Furan-3-YL)propan-2-amine scaffold to other biomolecules could create novel probes to study biological processes like protein-ligand interactions or nucleic acid dynamics. nih.gov The development of molecular probes that undergo specific reactions, such as a Diels-Alder cyclization with furan moieties, offers a strategy for identifying furan-containing natural products in complex biological samples. nih.gov

Neurochemical Research: Furan-containing compounds are being explored for their neuroprotective, antioxidant, and anti-inflammatory properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The aminopropane backbone of the target molecule is a common feature in many neurologically active compounds. Future research could investigate the interaction of (S)-1-(Furan-3-YL)propan-2-amine with neurotransmitter systems, evaluating its potential to modulate neuronal pathways. nih.gov Its structural similarity to known psychoactive compounds warrants investigation into its binding affinity for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors.

Development of Hybrid Computational-Experimental Approaches for Compound Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating the discovery and optimization of new molecules. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish correlations between the physicochemical parameters of furan derivatives and their biological activities or material properties. nih.govdigitaloceanspaces.com By developing QSAR models for a series of analogues of (S)-1-(Furan-3-YL)propan-2-amine, researchers could predict the activity of new derivatives and prioritize synthetic targets. nih.govaimspress.comaimspress.com Such models can identify key structural features, like the importance of the furan ring or specific substituents, that are essential for a desired activity. aimspress.comaimspress.com

Molecular Docking and Simulation: Molecular docking studies are instrumental in predicting the binding modes of furan derivatives with biological targets, such as enzymes or receptors. ijper.orgmdpi.comresearchgate.netasianpubs.orgnih.govresearchgate.net For (S)-1-(Furan-3-YL)propan-2-amine, docking simulations could predict its interaction with neurological targets, helping to elucidate its potential mechanism of action. nih.govmdpi.com Combining these in silico predictions with experimental validation can guide the rational design of more potent and selective compounds. mdpi.com Furthermore, theoretical calculations using methods like Density Functional Theory (DFT) can provide a deeper understanding of reaction pathways and the origins of selectivity in asymmetric synthesis. bohrium.comnih.govresearchgate.net

| Computational Method | Application Area for (S)-1-(Furan-3-YL)propan-2-amine | Expected Outcome |

| QSAR | Predicting biological activity (e.g., antimicrobial, anticancer, neuroactivity) or material properties. nih.govdigitaloceanspaces.com | Identification of key molecular descriptors that correlate with activity, guiding the design of more potent analogues. aimspress.com |

| Molecular Docking | Investigating binding interactions with specific protein targets (e.g., enzymes, receptors). ijper.orgresearchgate.net | Prediction of binding affinity and orientation, providing insight into potential mechanisms of action. mdpi.comnih.gov |

| DFT Calculations | Understanding reaction mechanisms and stereoselectivity in synthesis. bohrium.com | Elucidation of reaction pathways and activation modes to optimize asymmetric synthetic routes. nih.govresearchgate.net |

Addressing Remaining Knowledge Gaps and Untapped Research Potentials

Despite the promise of the furan scaffold, significant knowledge gaps remain, particularly for specific molecules like this compound. Future research should be directed toward systematically exploring its fundamental properties and potential applications.

Key Research Questions and Untapped Potentials:

Comprehensive Pharmacological Profiling: A primary knowledge gap is the lack of detailed pharmacological data for (S)-1-(Furan-3-YL)propan-2-amine. Systematic screening against a panel of neurological and other biological targets is needed to uncover its therapeutic potential. nih.govnih.gov

Polymerizability and Material Properties: The potential of this chiral amine as a monomer has not been explored. Research into its polymerization with various co-monomers would reveal the properties of the resulting furan-based materials, such as their thermal stability, mechanical strength, and potential for self-healing applications. digitellinc.comresearchgate.net

Metabolism and Toxicological Profile: Understanding the metabolic fate and potential toxicity of furan-containing compounds is crucial for any pharmaceutical or material application. nih.gov In vivo and in vitro studies are necessary to establish a safety profile.

Exploration of Structural Analogues: The synthesis and evaluation of analogues, including the (R)-enantiomer and derivatives with substitutions on the furan ring, would provide valuable structure-activity relationship (SAR) data and could lead to compounds with improved properties. researchgate.net

Sustainable Sourcing: As a biomass-derived scaffold, developing scalable and green synthetic routes from readily available furanic platform chemicals like furfural (B47365) is a critical step for sustainable production. mdpi.commdpi.comnumberanalytics.com

By systematically addressing these areas, the scientific community can unlock the full potential of this compound and related furan-based chiral amines, paving the way for new discoveries in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.